![molecular formula C20H28N4S B2702431 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439112-21-7](/img/structure/B2702431.png)
1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H28N4S and its molecular weight is 356.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine typically involves multi-step organic reactions:
Thiazole Formation: Starting with a thiazole precursor, a thioamide and alpha-haloketone undergo cyclization to form the thiazole ring.
Piperidine Incorporation: 4-methylpiperidine is introduced through nucleophilic substitution at the 2-position of the thiazole ring.
Piperazine-Phenyl Connection: The final step involves linking the thiazole-piperidine intermediate with 1-phenylpiperazine via a condensation reaction, producing the target compound.
Industrial Production Methods: In industrial settings, large-scale production often employs continuous flow chemistry for better efficiency and yield. Optimized catalysts and reaction conditions are used to minimize side reactions and maximize purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction processes may target the thiazole ring or the piperazine moiety.
Substitution: Various nucleophiles can substitute at specific positions on the thiazole or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide or permanganates under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can react with nucleophiles like amines or alcohols in the presence of a base.
Major Products: Reactions typically yield derivatives with modifications on the piperidine, thiazole, or phenyl rings, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It is being investigated for its potential role in modulating biochemical pathways, particularly those involving neurotransmitters due to its structural similarity to biologically active amines.
Medicine: Research focuses on its potential therapeutic applications, such as targeting certain receptors or enzymes implicated in diseases.
Industry: Its stability and reactive functional groups make it valuable in material science for the development of novel polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action may involve binding to specific molecular targets, such as G protein-coupled receptors or ion channels. Pathways influenced by the compound include modulation of neurotransmission or enzymatic activity.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)butan-2-one: Shares the phenylpiperazine structure but differs in the alkyl chain.
1-(2-Thiazolyl)-4-(4-methylpiperidino)piperazine: Similar in structure but lacks the phenyl group.
Conclusion: 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a versatile compound with diverse applications in chemistry, biology, and industry. Its unique structure and reactivity make it a valuable subject for continued research and development.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-17-7-9-24(10-8-17)20-21-15-19(25-20)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLZZWVNNQKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
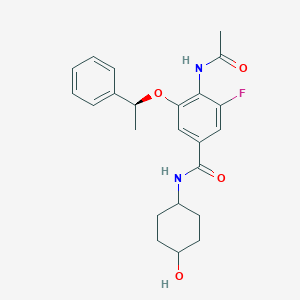
![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)
![3-Bromo-2-methylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B2702352.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)
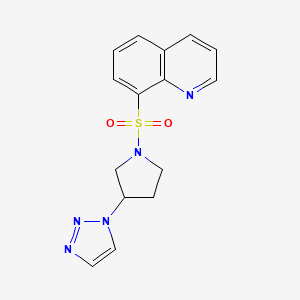
![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2702358.png)
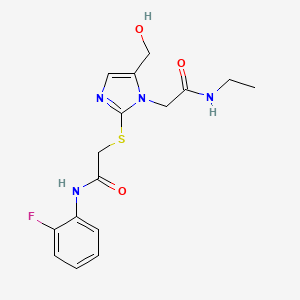
![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)
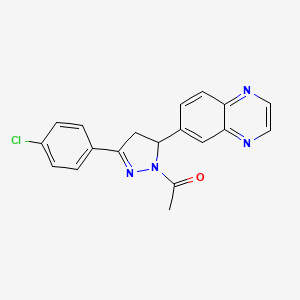

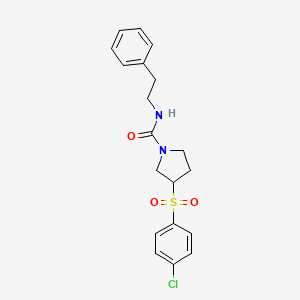
![N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2702368.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2702369.png)
